molecular formula C6H12ClNO2S B3058615 1-Chloromethanesulfonyl-piperidine CAS No. 90445-23-1

1-Chloromethanesulfonyl-piperidine

Cat. No. B3058615
CAS RN: 90445-23-1
M. Wt: 197.68 g/mol
InChI Key: ZZHIRSCAVGFBKE-UHFFFAOYSA-N
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Description

“1-Chloromethanesulfonyl-piperidine” is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . In advanced organic chemistry, Piperidine is used as a catalyst for the Knoevenagel condensation, aiding the reaction between an aldehyde or a ketone and a methylene active compound .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Application in Glycosidic Linkage Formation

1-Chloromethanesulfonyl-piperidine, in combination with other reagents like 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf(2)O), has been utilized in the formation of glycosidic linkages. This process involves the activation of thioglycosides via glycosyl triflates, followed by conversion to glycosides when treated with alcohols. This method is effective in good yield and selectivity (Crich & Smith, 2001).

Synthesis of Nanomagnetic Reusable Catalyst

The compound has been involved in the synthesis and characterization of nanomagnetic reusable catalysts, such as Fe3O4-SA-PPCA, for the efficient synthesis of organic compounds like 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).

Structural and Thermal Studies

1-Chloromethanesulfonyl-piperidine derivatives have been analyzed for their structural and thermal properties. Studies include X-ray diffraction and thermogravimetric analysis, providing insights into the molecular structure, stability, and potential applications in various fields (Karthik et al., 2021).

Crystal Structure Analysis

The compound has been used in synthesizing molecules whose crystal structures were investigated through X-ray crystallography. These studies have contributed to understanding the molecular conformation and interactions within the crystal structures of such compounds (Girish et al., 2008).

Corrosion Inhibition Studies

Piperidine derivatives, including those synthesized from 1-Chloromethanesulfonyl-piperidine, have been evaluated for their corrosion inhibition properties on metals like iron. These studies involve quantum chemical calculations and molecular dynamics simulations, contributing to the development of corrosion inhibitors (Kaya et al., 2016).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(chloromethylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c7-6-11(9,10)8-4-2-1-3-5-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHIRSCAVGFBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364067
Record name 1-Chloromethanesulfonyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethanesulfonyl-piperidine

CAS RN

90445-23-1
Record name 1-Chloromethanesulfonyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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